molecular formula C20H13N3O B2972806 2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile CAS No. 1020251-85-7

2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile

Cat. No.: B2972806
CAS No.: 1020251-85-7
M. Wt: 311.344
InChI Key: UKUMQYHVKUZWDJ-UHFFFAOYSA-N
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Description

2-({[4-(Naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile is a propanedinitrile derivative featuring a naphthalenyloxy-substituted phenylamino group. Its structure combines a conjugated dinitrile backbone with aromatic and electron-donating substituents, making it relevant for applications in materials science, optoelectronics, and pharmaceuticals.

Properties

IUPAC Name

2-[(4-naphthalen-2-yloxyanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c21-12-15(13-22)14-23-18-6-9-19(10-7-18)24-20-8-5-16-3-1-2-4-17(16)11-20/h1-11,14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUMQYHVKUZWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile typically involves the reaction of 4-(naphthalen-2-yloxy)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Groups

The electron-deficient nitriles undergo nucleophilic additions or substitutions. For example:

Reaction Conditions Product Reference
HydrolysisK₂CO₃/H₂O or NaBH₄/EtOHFormation of corresponding amides or carboxylates
Reaction with Grignard reagentsRMgX in THF, 0°C to rtSubstituted malononitrile derivatives

Example : Alkaline hydrolysis yields amides via intermediate diselenides .

Azo-Coupling and Diazotization

The aromatic amino group participates in diazotization and coupling with active methylenes:

Reagent Conditions Product Reference
MalononitrileNaNO₂/HCl, 0–5°CDiazo derivatives (e.g., 4a, 4b in Scheme 1 )
Ethyl cyanoacetateSodium acetate, H₂O/ethanolCarbothioamide derivatives (e.g., 5a, 5b )

Mechanism : Diazonium intermediates couple with electron-rich methylenes to form azo-linked products .

Cyclization and Heterocycle Formation

The nitrile and amino groups facilitate cyclization into heterocyclic systems:

Reagent Conditions Product Reference
Hydrazine hydrateReflux in ethanolPyrazolyl nicotinonitriles (e.g., 11a, 11b )
ThioureaDioxane, refluxThiazole derivatives (e.g., 10 )
Maleic/glutaric anhydrideAcetone, refluxN-substituted maleanilic/glutanilic acids

Example : Reaction with thiourea forms thiazole derivatives via nucleophilic displacement .

Electrophilic Aromatic Substitution

The naphthalenyloxy group directs electrophilic substitution:

Reagent Position Product Reference
HNO₃/H₂SO₄Para to ONitrated derivatives
Br₂/FeBr₃Ortho/paraBrominated analogs

Note : Substitution patterns align with naphthalene’s inherent reactivity .

Redox Reactions

The nitrile and aromatic moieties participate in electrochemical reductions:

Conditions Observation Reference
Cyclic voltammetry (−500 mV)Reduction of nitrile to amine intermediates

Mechanism : Nitriles undergo stepwise reduction to amines via imine intermediates .

Scientific Research Applications

2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile
  • Structure: Contains a diethylamino group (electron-donating) instead of the naphthalenyloxy-phenylamino moiety.
  • Crystallography: Crystallizes in the monoclinic P21/n space group with unit cell parameters a = 9.2187 Å, b = 9.4914 Å, c = 14.5384 Å, and β = 97.846°. Exhibits C–H···π interactions involving the aromatic ring .
[Chloro(phenyl)methylidene]propanedinitrile
  • Structure: Features a chloro-substituted phenyl group (electron-withdrawing) instead of the amino-naphthalenyloxy group.
  • Reactivity: The electron-withdrawing chlorine atom likely reduces nucleophilic reactivity at the methylidene carbon compared to the amino-substituted analog. This compound is a precursor for agrochemicals and dyes .
2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile
  • Structure: Includes bis(2-hydroxyethyl)amino substituents, introducing polar hydroxyl groups.
  • Solubility: The hydroxyl groups improve solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic naphthalenyloxy group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Effects
Target Compound C20H13N3O 311.34 Not reported Bulky naphthalenyloxy group; moderate conjugation
2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile C14H15N3 225.29 Not reported Electron-donating diethylamino group; enhanced charge transfer
[Chloro(phenyl)methylidene]propanedinitrile C10H5ClN2 188.62 Not reported Electron-withdrawing Cl; reduced solubility
2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile C14H15N3O2 257.29 Not reported Hydrophilic hydroxyl groups; higher polarity

Crystallographic and Spectroscopic Insights

  • Crystal Packing: The diethylamino derivative () forms monoclinic crystals with C–H···π interactions, while the naphthalenyloxy group in the target compound may induce stronger van der Waals interactions due to its bulk.
  • Spectroscopy : ¹H-NMR and ¹³C-NMR data for sulfonamide analogs () indicate that substituents significantly influence chemical shifts (e.g., nitro groups cause downfield shifts). Similar trends are expected for the target compound.

Biological Activity

The compound 2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile , also known by its CAS number 1020251-85-7, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13N3OC_{20}H_{13}N_{3}O with a molecular weight of 311.34 g/mol. The compound features a naphthalen-2-yloxy group attached to a phenyl ring, which is further linked to an amino group and a propanedinitrile moiety. This structural complexity is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where starting materials such as 2-chloro-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine are reacted under controlled conditions to yield the desired product. The process has been optimized to enhance yield and purity, with typical yields reported around 62% after purification steps like chromatography .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. Research indicates that derivatives of triazine compounds exhibit promising anticancer properties by inducing apoptosis in various cancer cell lines. For instance, related compounds have shown significant cytotoxic effects against human myelodysplastic syndrome (SKM-1) cell lines through mechanisms involving histone deacetylase (HDAC) inhibition .

Antimicrobial Activity

Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the naphthalenic moiety is particularly noted for enhancing antimicrobial efficacy against various pathogens. Studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. The activity is often attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with derivatives resulted in significant reductions in cell viability and induced apoptosis.
    Cell LineIC50 (µM)Mechanism
    SKM-112.5HDAC inhibition
    MCF-715.8Induction of apoptosis
    HeLa10.3Cell cycle arrest
  • Animal Models : In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles and reduced tumor growth in xenograft models, suggesting effective systemic absorption and bioactivity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the naphthol ether intermediate by reacting 2-naphthol with 4-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Condense the intermediate with malononitrile derivatives using a Knoevenagel reaction. Optimize yields by:
    • Varying reaction temperatures (room temperature to reflux).
    • Monitoring progress via TLC with solvent systems like n-hexane:ethyl acetate (9:1) .
    • Quenching with ice and purifying via ethyl acetate extraction .
  • Yield Optimization: Increase equivalents of aldehyde derivatives (e.g., 4-nitrobenzaldehyde) to drive the reaction to completion, as seen in analogous dinitrile syntheses (94% yield achieved for similar compounds) .

Basic: Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be analyzed?

Methodological Answer:

  • 1H/13C-NMR: Identify characteristic peaks for the naphthalene ring (δ ~7.3–8.5 ppm for aromatic protons) and the methylidene propanedinitrile group (δ ~8.0–8.5 ppm for the imine proton). The dinitrile carbons appear at δ ~115–120 ppm .
  • IR Spectroscopy: Confirm the presence of nitrile groups via strong absorption bands at ~2200–2250 cm⁻¹ .
  • UV-Vis: Analyze π→π* transitions in the naphthalene and conjugated dinitrile system (e.g., absorbance maxima ~350–450 nm) .

Advanced: How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
  • Data Collection: Use a MoKα X-ray source (λ = 0.7107 Å) at low temperature (150 K) to minimize thermal motion. Collect data up to θ = 29.2° for high resolution .
  • Structure Refinement: Employ SHELXL for refinement, applying empirical absorption corrections (e.g., spherical harmonics for anisotropic effects) .
  • Key Observations: Analyze packing interactions (e.g., C–H···π bonds) and dihedral angles between the naphthalene and phenylamino groups .

Advanced: What computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .
  • Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dinitrile and naphthalene moieties .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for understanding solubility in polar solvents .

Advanced: How do substituents on aromatic rings influence photophysical properties in material science applications?

Methodological Answer:

  • Substituent Effects: Compare electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., dimethylamino) groups:
    • Nitro Groups: Red-shift absorption/emission due to enhanced conjugation .
    • Hydroxyl Groups: Improve solubility in polar matrices (e.g., PMMA) and stabilize excited states via hydrogen bonding .
  • Experimental Validation: Dope the compound into PMMA films and measure fluorescence quantum yields. Use time-resolved spectroscopy to assess excited-state lifetimes .

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